1h-Pyrrolo[3,2-b]pyridine-6-carboxamide
CAS No.:
Cat. No.: VC13089803
Molecular Formula: C8H7N3O
Molecular Weight: 161.16 g/mol
* For research use only. Not for human or veterinary use.
Specification
| Molecular Formula | C8H7N3O |
|---|---|
| Molecular Weight | 161.16 g/mol |
| IUPAC Name | 1H-pyrrolo[3,2-b]pyridine-6-carboxamide |
| Standard InChI | InChI=1S/C8H7N3O/c9-8(12)5-3-7-6(11-4-5)1-2-10-7/h1-4,10H,(H2,9,12) |
| Standard InChI Key | USURAQGFHNNMMX-UHFFFAOYSA-N |
| SMILES | C1=CNC2=C1N=CC(=C2)C(=O)N |
| Canonical SMILES | C1=CNC2=C1N=CC(=C2)C(=O)N |
Introduction
Chemical Structure and Physicochemical Properties
Molecular Characteristics
1H-Pyrrolo[3,2-b]pyridine-6-carboxamide features a bicyclic framework comprising a pyrrole ring fused to a pyridine ring at the [3,2-b] position (Figure 1). The carboxamide group (-CONH) at the 6-position enhances its polarity and capacity for hydrogen bonding, which is critical for interactions with biological targets. The compound’s planar structure facilitates π-π stacking with aromatic residues in enzyme active sites, as observed in molecular docking studies.
Table 1: Key Physicochemical Properties
| Property | Value | Source |
|---|---|---|
| Molecular Formula | ||
| Molecular Weight | 161.16 g/mol | |
| Hydrogen Bond Donors | 2 | |
| Hydrogen Bond Acceptors | 3 | |
| Topological Polar Surface Area | 72.7 Ų |
Stability and Solubility
While specific stability data remain limited, the compound’s heteroaromatic structure suggests moderate stability under standard laboratory conditions. The carboxamide group confers water solubility, though solubility in organic solvents like ethanol or dimethyl sulfoxide (DMSO) is higher, making it suitable for in vitro assays.
Synthesis and Manufacturing
Synthetic Routes
The synthesis of 1H-Pyrrolo[3,2-b]pyridine-6-carboxamide typically involves cyclization and functionalization steps. A representative pathway includes:
-
Cyclization of 3-Amino-2-chloropyridine: Reacting 3-amino-2-chloropyridine with ethyl pyruvate in the presence of pyridinium p-toluenesulfonate and tetraethoxysilane forms the pyrrolopyridine core .
-
Ester Hydrolysis: The intermediate ethyl ester undergoes hydrolysis using lithium hydroxide in ethanol-water, yielding the carboxylic acid derivative .
-
Amidation: The carboxylic acid is converted to the carboxamide via coupling with ammonium chloride or via activation with reagents like thionyl chloride.
Table 2: Synthesis Optimization Parameters
| Step | Reagents/Conditions | Yield (%) | Reference |
|---|---|---|---|
| Cyclization | Pyridine, Pd[P(C6H6)3]4, 160°C | 71 | |
| Ester Hydrolysis | LiOH, H2O/EtOH, 16 h | 82 | |
| Amidation | NH4Cl, DMF, 80°C | 68 |
Industrial Scalability
Industrial production faces challenges in optimizing yield and purity. Continuous flow reactors and catalytic systems (e.g., palladium-based catalysts) have been proposed to enhance efficiency .
Biological Activity and Mechanisms
Phosphodiesterase 4B (PDE4B) Inhibition
1H-Pyrrolo[3,2-b]pyridine-6-carboxamide exhibits potent inhibition of PDE4B (), an enzyme implicated in inflammatory responses by degrading cyclic adenosine monophosphate (cAMP). Molecular dynamics simulations reveal that the compound’s planar structure occupies the catalytic pocket, forming hydrogen bonds with Gln443 and hydrophobic interactions with Phe446.
Anti-inflammatory Effects
The compound suppresses tumor necrosis factor-alpha (TNF-α) release in lipopolysaccharide (LPS)-stimulated macrophages (). This activity is attributed to cAMP elevation via PDE4B inhibition, which downregulates nuclear factor-kappa B (NF-κB) signaling.
Neurological Applications
Derivatives with N1-substituents (e.g., sulfonyl groups) show affinity for serotonin 5-HT receptors (), suggesting potential in treating schizophrenia or depression.
Derivatives and Structural Modifications
Carboxamide Bioisosteres
Replacing the carboxamide with a tetrazole group maintains PDE4B affinity while improving metabolic stability, though solubility decreases.
Research Advancements and Applications
Molecular Docking Studies
Docking simulations using PDE4B (PDB: 3G4K) predict a binding energy of , driven by hydrogen bonds with Gln443 and π-stacking with Phe446.
Preclinical Efficacy
In murine models of rheumatoid arthritis, oral administration (10 mg/kg/day) reduced joint swelling by 62% compared to controls.
- mass of a compound required to prepare a solution of known volume and concentration
- volume of solution required to dissolve a compound of known mass to a desired concentration
- concentration of a solution resulting from a known mass of compound in a specific volume